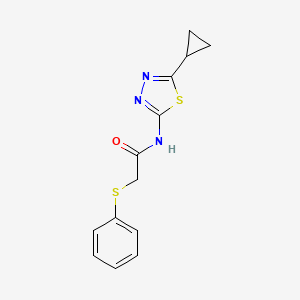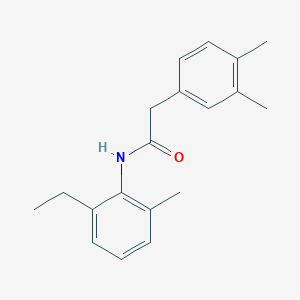![molecular formula C18H26N2O B5232869 1-[5-(4-Tert-butylphenoxy)pentyl]imidazole CAS No. 5359-39-7](/img/structure/B5232869.png)
1-[5-(4-Tert-butylphenoxy)pentyl]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(4-Tert-butylphenoxy)pentyl]imidazole is a synthetic organic compound belonging to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound features a tert-butylphenoxy group attached to a pentyl chain, which is further linked to the imidazole ring
Preparation Methods
The synthesis of 1-[5-(4-Tert-butylphenoxy)pentyl]imidazole typically involves the following steps:
Formation of the tert-butylphenoxy group: The synthesis begins with the preparation of the tert-butylphenoxy group. This can be achieved by reacting tert-butylphenol with an appropriate halogenating agent, such as bromine or chlorine, to form tert-butylphenyl halide.
Attachment of the pentyl chain: The tert-butylphenyl halide is then reacted with a pentyl Grignard reagent or a similar organometallic compound to form the tert-butylphenoxy pentyl intermediate.
Cyclization to form the imidazole ring: The final step involves the cyclization of the tert-butylphenoxy pentyl intermediate with an appropriate imidazole precursor, such as glyoxal or formamide, under acidic or basic conditions to form this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[5-(4-Tert-butylphenoxy)pentyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylphenoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Addition: The imidazole ring can participate in addition reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(4-Tert-butylphenoxy)pentyl]imidazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets, such as enzymes and receptors. It may exhibit antimicrobial, antifungal, or anticancer properties.
Material Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties for applications in electronics, optics, and catalysis.
Biological Research: The compound is used as a tool in biochemical studies to probe the function of imidazole-containing enzymes and proteins. It can also serve as a ligand in the study of metal-binding proteins.
Industrial Applications: The compound may find use in the development of specialty chemicals, such as corrosion inhibitors, surfactants, and stabilizers for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[5-(4-Tert-butylphenoxy)pentyl]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The tert-butylphenoxy group may enhance the compound’s binding affinity and selectivity for certain targets. The compound’s effects are mediated through various biochemical pathways, including inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.
Comparison with Similar Compounds
1-[5-(4-Tert-butylphenoxy)pentyl]imidazole can be compared with other similar compounds, such as:
1-[5-(4-Methylphenoxy)pentyl]imidazole: This compound features a methyl group instead of a tert-butyl group, which may result in different binding affinities and biological activities.
1-[5-(4-Chlorophenoxy)pentyl]imidazole: The presence of a chlorine atom can alter the compound’s reactivity and interaction with molecular targets.
1-[5-(4-Methoxyphenoxy)pentyl]imidazole: The methoxy group can influence the compound’s solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific structural features, such as the tert-butylphenoxy group, which can enhance its stability, binding affinity, and selectivity for certain targets compared to other similar compounds.
Properties
IUPAC Name |
1-[5-(4-tert-butylphenoxy)pentyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-18(2,3)16-7-9-17(10-8-16)21-14-6-4-5-12-20-13-11-19-15-20/h7-11,13,15H,4-6,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXBCMHEODHMLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385764 |
Source


|
| Record name | 1-[5-(4-tert-butylphenoxy)pentyl]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5359-39-7 |
Source


|
| Record name | 1-[5-(4-tert-butylphenoxy)pentyl]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(9-ethylcarbazol-3-yl)methyl]-4-fluoroaniline](/img/structure/B5232805.png)
![2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5232807.png)
![N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2,4-dichlorobenzamide](/img/structure/B5232812.png)
![1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine](/img/structure/B5232818.png)
![1-(4-fluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5232825.png)

![5-({4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5232834.png)
![N-(3,4-dichlorophenyl)-1-[(2,4-dichlorophenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B5232850.png)
![methyl [5-(2-anilino-2-oxoethyl)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5232852.png)
![4-[(4-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5232860.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5232880.png)


![(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5232899.png)
